

PF-3644022: A Technical Guide to a Potent and Selective MK2 Inhibitor

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Compound of Interest

Compound Name: PF-3644022

Cat. No.: B610028

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Abstract

PF-3644022 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] With a CAS Number of 1276121-88-0, this benzothiophene compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor α (TNF α).[2] Its mechanism of action, downstream of p38 MAPK, presents a compelling therapeutic target for inflammatory diseases. This technical guide provides a comprehensive overview of **PF-3644022**, including its chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

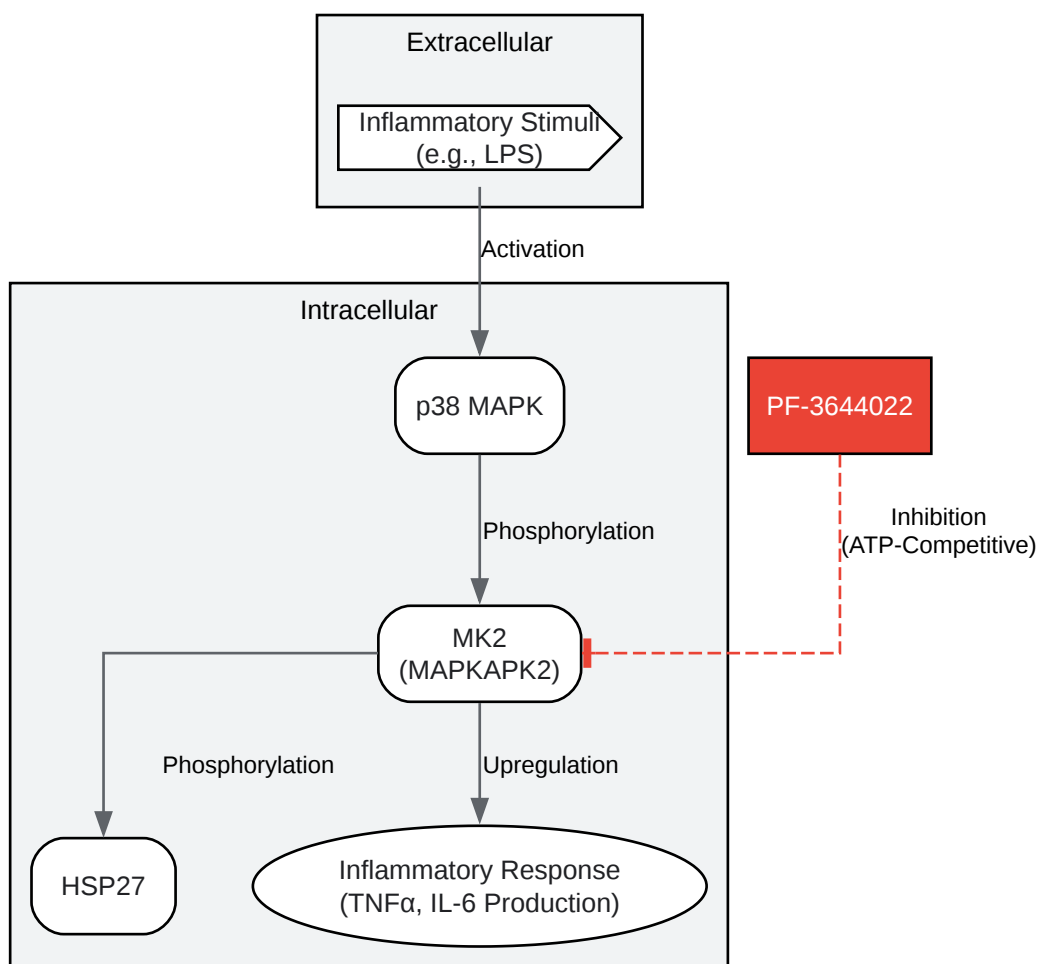
PF-3644022, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[3]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized small molecule inhibitor.[2] Its fundamental properties are summarized in the table below.

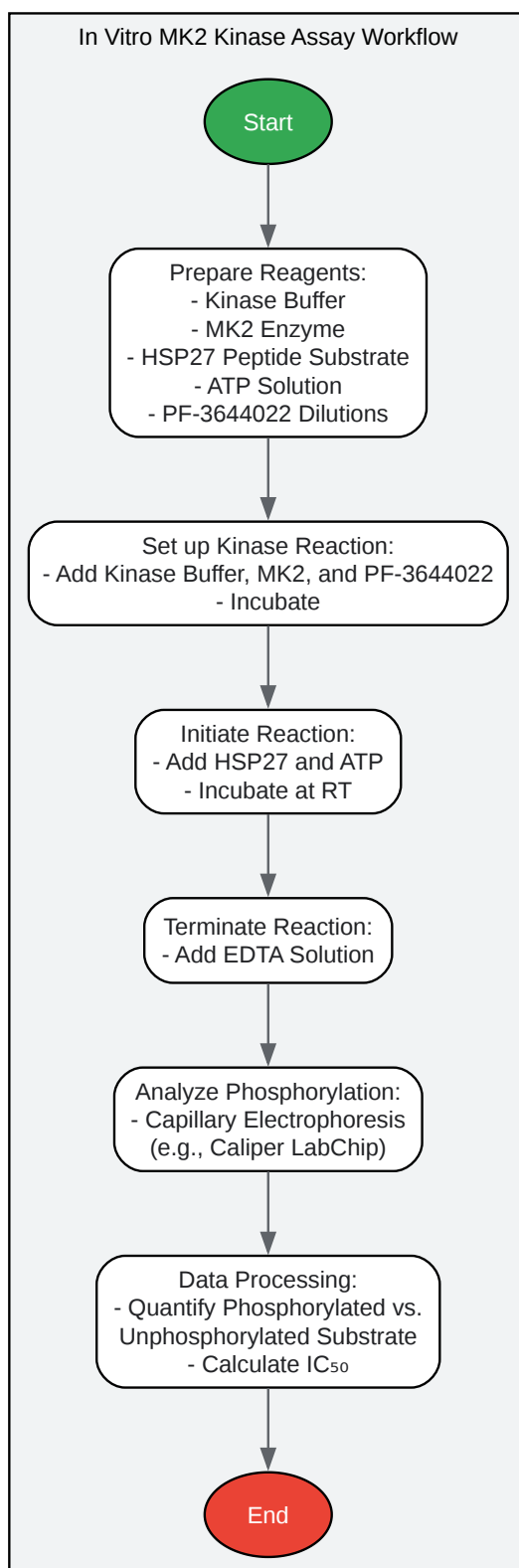
Property	Value	Reference
CAS Number	1276121-88-0	[4]
Molecular Formula	C ₂₁ H ₁₈ N ₄ OS	
Molecular Weight	374.46 g/mol	[4]
Appearance	Powder	[4]
Purity	≥98%	
Solubility	Soluble to 40 mM in DMSO	
Storage	Store at +4°C (powder); -20°C for up to 2 years (powder); -80°C for up to 6 months (in DMSO)	[4]

Mechanism of Action: The p38/MK2 Signaling Pathway

PF-3644022 exerts its anti-inflammatory effects by targeting MK2, a key serine/threonine kinase downstream of p38 MAPK. The p38/MK2 signaling cascade is a critical regulator of inflammatory responses, particularly the production of cytokines like TNFα and Interleukin-6 (IL-6).

Upon activation by cellular stressors or inflammatory stimuli (e.g., Lipopolysaccharide - LPS), p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several target proteins. A key substrate of MK2 is Heat Shock Protein 27 (HSP27), and phosphorylation of HSP27 is often used as a biomarker for MK2 activity.[2] By competitively binding to the ATP pocket of MK2, **PF-3644022** prevents the phosphorylation of downstream targets, thereby inhibiting the inflammatory cascade.[2]





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